2-ethoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)nicotinamide
Description
Properties
IUPAC Name |
2-ethoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-2-22-16-13(6-5-8-17-16)15(21)18-10-12-11-19-20-9-4-3-7-14(12)20/h5-6,8,11H,2-4,7,9-10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOOZLPRAWTXJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)NCC2=C3CCCCN3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)nicotinamide typically involves multiple steps:
-
Formation of the Tetrahydropyrazolo[1,5-a]pyridine Core
1,3-Dipolar Cycloaddition: This step involves the cycloaddition of a sydnone derivative with a propargylic acid amide to form the tetrahydropyrazolo[1,5-a]pyridine core.
Hydrogenation: The resulting pyrazolo[1,5-a]pyridine is then hydrogenated to yield the tetrahydropyrazolo[1,5-a]pyridine structure.
-
Attachment of the Nicotinamide Moiety
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including:
Batch or Continuous Flow Processes: To ensure consistent quality and yield.
Catalysts and Reagents: Use of efficient catalysts and high-purity reagents to maximize reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group or the tetrahydropyrazolo[1,5-a]pyridine ring.
Reduction: Reduction reactions may target the nicotinamide moiety or the pyrazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the nicotinamide or ethoxy groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Biological Activity
2-ethoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)nicotinamide (CAS Number: 2034454-17-4) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 300.36 g/mol. The structure features a fused pyrazolo-pyridine ring system, which is often associated with various biological activities.
| Property | Value |
|---|---|
| CAS Number | 2034454-17-4 |
| Molecular Formula | C₁₆H₂₀N₄O₂ |
| Molecular Weight | 300.36 g/mol |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrazolo-pyridine have shown efficacy against various bacterial strains and fungi. The mechanism often involves the inhibition of key enzymes or disruption of cellular processes essential for microbial survival.
Anticancer Properties
Research has highlighted the potential anticancer activity of pyrazolo-pyridine derivatives. A study demonstrated that compounds with similar frameworks inhibited cancer cell proliferation through apoptosis induction and cell cycle arrest. The effectiveness was evaluated using various cancer cell lines, showing promising results in reducing cell viability.
Neuroprotective Effects
Neuroprotective properties have also been attributed to compounds containing the tetrahydropyrazolo structure. They may exert their effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This suggests potential therapeutic applications in neurodegenerative diseases.
Study on Antimicrobial Efficacy
In a recent study published in PubMed Central, researchers evaluated the antimicrobial activity of several pyrazolo derivatives against Mycobacterium tuberculosis and other pathogens. The study found that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low microgram per milliliter range, indicating strong antimicrobial potential .
Investigation of Anticancer Activity
A comprehensive investigation into the anticancer effects of pyrazolo compounds was conducted using human cancer cell lines. The results indicated that specific analogs led to significant reductions in tumor growth and induced apoptosis through caspase activation pathways .
Neuroprotective Mechanisms
Another study focused on the neuroprotective effects of similar compounds in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could mitigate neuronal loss by enhancing antioxidant defenses and inhibiting apoptotic pathways .
Scientific Research Applications
The compound exhibits several biological activities that make it a candidate for therapeutic development. Below are its primary applications:
Anticancer Activity
Research indicates that 2-ethoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)nicotinamide may inhibit tumor cell proliferation. Preliminary studies have demonstrated its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | 12.5 |
| MCF-7 (breast cancer) | 15.0 |
These findings suggest that the compound may modulate signaling pathways involved in cell growth and survival, making it a promising candidate for further investigation in cancer therapy.
Anti-inflammatory Effects
The structural characteristics of the compound suggest potential anti-inflammatory properties. It may inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. Studies involving similar compounds have shown significant reductions in inflammation markers, indicating a possible therapeutic role for this compound.
Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of this compound have shown effectiveness against several bacterial strains. The minimum inhibitory concentration (MIC) reported for related compounds was around 256 µg/mL against common pathogens such as Escherichia coli and Staphylococcus aureus.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Anticancer Study : A study published in a peer-reviewed journal demonstrated that the compound significantly reduced cell viability in A549 and MCF-7 cells through apoptosis induction and cell cycle arrest mechanisms .
- Anti-inflammatory Research : Another research article focused on the anti-inflammatory properties of related compounds showed that they could effectively reduce TNF-alpha levels in vitro .
- Antimicrobial Activity : A comparative study on various pyrazolo derivatives indicated that those with similar structures exhibited notable antimicrobial effects against Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogs involve modifications to the pyrazolo-heterocycle, substituent positioning, and functional groups. Key examples include:
Ethyl (5R,7S)-5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate (SYN isomer)
- Structure : Pyrazolo[1,5-a]pyrimidine core with ester and methyl substituents.
- Key Feature : Stereochemistry (5R,7S) influences conformation and binding affinity. NMR studies confirm dearomatization in syn-isomers, enhancing stability in solution .
5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
- Structure : Pyrazolo-pyrimidine with phenyl and CF₃ groups.
- Application : Screened as a κ-opioid receptor (KOR) agonist candidate. The CF₃ group enhances lipophilicity and metabolic stability .
- Comparison : The trifluoromethyl group in this analog contrasts with the ethoxy group in the target compound, suggesting divergent pharmacokinetic profiles.
N,N-Diethyl-2-(2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide (F-DPA)
- Structure : Pyrazolo-pyrimidine acetamide with fluorophenyl and diethylamide groups.
- Application : Radiolabeled for imaging neuroinflammation via translocator protein (TSPO) binding. Demonstrated high blood-brain barrier permeability .
(7S)-2-(4-Phenoxyphenyl)-7-[1-(prop-2-enoyl)piperidin-4-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide
- Structure: Pyrazolo-pyrimidine carboxamide with phenoxyphenyl and acryloyl-piperidine groups.
- Application : Investigated as a covalent kinase inhibitor (e.g., BTK). The acryloyl group enables irreversible binding to cysteine residues .
- Comparison : The carboxamide group and covalent warhead distinguish this analog from the ethoxy-nicotinamide scaffold, highlighting divergent mechanisms of action.
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Analog B (CF₃) | Analog C (F-DPA) | Analog D (Carboxamide) |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~370 (estimated) | 310 | 427 | 540 |
| LogP (Predicted) | ~2.5 | 3.8 | 3.2 | 4.1 |
| Hydrogen Bond Donors | 2 | 1 | 1 | 3 |
| Key Substituents | Ethoxy, nicotinamide | CF₃, phenyl | Fluorophenyl, acetamide | Phenoxyphenyl, acryloyl |
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
